Boletunone B

説明

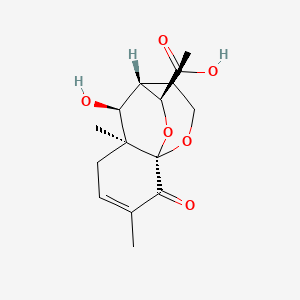

Boletunone B is a natural product isolated from fungal sources, initially misidentified by Kim et al., who proposed an incorrect structure (Structure 2) based on 1D/2D NMR data . Subsequent revisions by Steglich and Hellwig identified the correct structure (Structure 4), featuring a unique bicyclic sesquiterpene scaffold with a strained α,β-unsaturated ketone moiety . This structural revision was critical due to discrepancies in NMR chemical shifts, particularly in crowded regions of the spectrum, which were resolved through advanced computational methods like density functional theory (DFT) and software-assisted elucidation (StrucEluc) . This compound’s structural complexity, including non-standard correlations (NSCs) in HMBC data, made it a benchmark for testing quantum-mechanical NMR prediction tools .

特性

分子式 |

C15H20O6 |

|---|---|

分子量 |

296.31 g/mol |

IUPAC名 |

(1S,6S,7S,8S,9R,13S)-7-hydroxy-3,6,9-trimethyl-2-oxo-11,12-dioxatricyclo[6.3.2.01,6]tridec-3-ene-13-carboxylic acid |

InChI |

InChI=1S/C15H20O6/c1-7-4-5-14(3)12(17)9-8(2)6-20-15(14,11(7)16)21-10(9)13(18)19/h4,8-10,12,17H,5-6H2,1-3H3,(H,18,19)/t8-,9+,10-,12-,14-,15+/m0/s1 |

InChIキー |

LBQCWNOYPONBLJ-NHPXSFINSA-N |

異性体SMILES |

C[C@H]1CO[C@@]23C(=O)C(=CC[C@]2([C@H]([C@H]1[C@H](O3)C(=O)O)O)C)C |

正規SMILES |

CC1COC23C(=O)C(=CCC2(C(C1C(O3)C(=O)O)O)C)C |

同義語 |

boletunone B |

製品の起源 |

United States |

類似化合物との比較

Boletunone B vs. Boletunone A

Key Findings :

- This compound’s revision relied on DFT-calculated ¹³C shifts, showing superior agreement for Structure 4 (MAE = 1.9 ppm vs. 3.7 ppm for Structure 2) .

- Boletunone A’s correct structure was identified faster due to fewer NSCs, highlighting differences in computational demand .

This compound vs. Corianlactone and Daphnipaxinin

Key Findings :

- This compound’s solvent modeling (IEF-PCM for DMSO) reduced errors caused by polarity, whereas Daphnipaxinin required explicit solvent sampling for accuracy .

- Corianlactone’s lower MAE reflects its less congested structure, contrasting with this compound’s conformational sensitivity .

Methodological Insights

- DFT Limitations: Residual discrepancies in this compound’s NMR predictions (e.g., δ = 3.77 ppm ¹H signal) stem from incomplete modeling of solvent-specific effects and conformational dynamics .

- StrucEluc Workflow: this compound’s analysis required "Fuzzy Mode" to accommodate NSCs, generating 37,176 structural hypotheses before identifying the correct one .

Q & A

Q. What are the key methodological steps for isolating Boletunone B from natural sources?

this compound is typically isolated via solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). Key steps include:

- Sample preparation : Homogenize fungal material (e.g., Boletus spp.) in solvents like methanol or ethyl acetate .

- Fractionation : Use gradient elution to separate compounds based on polarity.

- Characterization : Confirm identity via NMR, MS, and comparison with literature data .

- Purity validation : Ensure >95% purity using HPLC with UV/Vis or diode-array detection .

Q. How can researchers design an initial bioactivity screening for this compound?

A robust screening framework includes:

- In vitro assays : Test cytotoxicity (e.g., MTT assay), antimicrobial activity (disc diffusion), and enzyme inhibition (e.g., COX-2 for anti-inflammatory potential).

- Dose-response curves : Use 3–5 concentrations to establish IC₅₀ values .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .

- Replication : Minimum triplicate experiments to assess variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from methodological variability. To address this:

- Meta-analysis : Compare studies for differences in assay conditions (e.g., pH, temperature) or cell lines .

- Reproducibility testing : Replicate prior experiments under standardized protocols.

- Statistical rigor : Apply ANOVA or Bayesian analysis to quantify uncertainty .

- Structural analogs : Test if minor structural variations (e.g., stereochemistry) affect activity .

Q. Example Table: Conflicting IC₅₀ Values in Cytotoxicity Studies

| Study | Cell Line | IC₅₀ (µM) | Assay Conditions |

|---|---|---|---|

| A (2020) | HeLa | 12.3 ± 1.2 | RPMI, 37°C, 48h |

| B (2022) | MCF-7 | 32.1 ± 4.5 | DMEM, 5% CO₂, 72h |

| C (2024) | A549 | 8.9 ± 0.7 | FBS-free, 24h |

Key Insight : Variability in culture media and exposure time significantly impacts results .

Q. What advanced techniques can elucidate the mechanism of action of this compound?

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways .

- Molecular docking : Predict binding affinity with proteins (e.g., using AutoDock Vina) and validate via SPR or ITC .

- Knockout models : Use CRISPR-Cas9 to delete putative targets in model organisms (e.g., S. cerevisiae) .

Q. How to optimize synthetic routes for this compound analogs with improved bioavailability?

- Retrosynthetic analysis : Identify key intermediates (e.g., triterpene backbone) for modular synthesis .

- SAR studies : Systematically modify functional groups (e.g., hydroxylation at C-3) and assess solubility (LogP) and permeability (Caco-2 assay) .

- In silico modeling : Predict ADMET properties using tools like SwissADME .

Methodological Challenges

Q. What strategies mitigate variability in spectroscopic data during structural validation?

Q. How to address low yields in this compound extraction from fungal biomass?

- Optimized extraction : Test subcritical water extraction (SWE) or ultrasound-assisted methods .

- Strain selection : Screen fungal strains for higher native production via LC-MS metabolomics .

- Biosynthetic engineering : Overexpress putative P450 genes in heterologous hosts (e.g., Aspergillus spp.) .

Data Interpretation & Reporting

Q. How to contextualize negative results in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。